4-甲氧基苄基氨基甲酸乙酯

描述

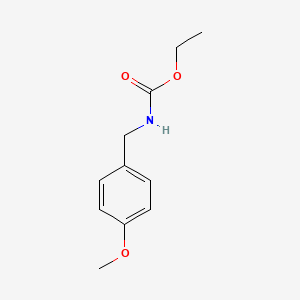

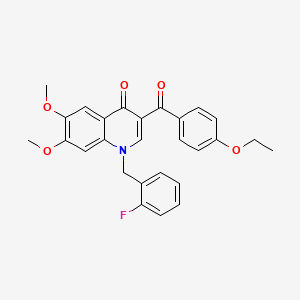

Ethyl (4-methoxybenzyl)carbamate is a biochemical used for proteomics research . It has a molecular formula of C11H15NO3 and a molecular weight of 209.24 .

Synthesis Analysis

While specific synthesis methods for Ethyl (4-methoxybenzyl)carbamate were not found, carbamates in general can be synthesized from the reaction of alcohols with isocyanates .Molecular Structure Analysis

The molecular structure of Ethyl (4-methoxybenzyl)carbamate consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical and Chemical Properties Analysis

Ethyl (4-methoxybenzyl)carbamate has a molecular weight of 209.24 and a molecular formula of C11H15NO3 . Further physical and chemical properties were not found in the search results.科学研究应用

害虫防治剂

4-甲氧基苄基氨基甲酸乙酯衍生物(被称为幼激素)被探索用于潜在的害虫防治应用。这些衍生物是生化活化的昆虫激素化合物的组成部分。它们的合成涉及使用手性前体,如2-(4-甲氧基苄基)环己醇,然后通过各种化学反应加工以产生所需的幼激素。这些化合物具有控制害虫的潜力,为害虫管理提供了另一种方法 (Wimmer 等,2007)。

晶体结构和合成研究

4-甲氧基苄基N-2-(二甲氨基)乙基-N-亚硝基氨基甲酸盐(一种与4-甲氧基苄基氨基甲酸乙酯相关的化合物)的四氟硼酸盐已合成,并分析了其晶体结构。这项研究有助于了解此类化合物的分子结构,这对于它们在各个科学领域的潜在应用至关重要 (Hedian 和 Benin,2011)。

酶促研究和分子相互作用

在一项涉及酶促反应的研究中,2-取代的环己酮(包括N-{2-{4-[(2-氧代环己基)甲基]苯氧基}乙基}氨基甲酸乙酯)使用酿酒酵母进行还原。这项研究强调了酶在修饰4-甲氧基苄基氨基甲酸乙酯等化合物中的作用,这可能对制药和生化研究产生影响 (Zarevúcká 等,2003)。

客主化学

一项研究探索了二苄基四亚甲基双氨基甲酸酯衍生物(包括与4-甲氧基苄基氨基甲酸乙酯结构相似的化合物)与全乙基化的柱[5]芳烃的自组装。这项研究对于理解客主化学中的相互作用非常重要,这是超分子化学和纳米技术的基石 (Xiong 等,2015)。

安全和危害

作用机制

Target of Action

Ethyl (4-methoxybenzyl)carbamate is primarily used as a protecting group for amines in organic synthesis . The primary target of Ethyl (4-methoxybenzyl)carbamate is the amine group of the molecule it is protecting . The role of this compound is to prevent the amine group from participating in unwanted reactions during the synthesis process .

Mode of Action

The mode of action of Ethyl (4-methoxybenzyl)carbamate involves the conversion of an amine group into a carbamate . This conversion effectively “protects” the amine, preventing it from acting as a nucleophile or base during subsequent steps in the synthesis . The carbamate group is relatively non-nucleophilic, which allows for transformations of other functional groups without interference from the amine .

Biochemical Pathways

The biochemical pathway involved in the action of Ethyl (4-methoxybenzyl)carbamate is the formation and cleavage of carbamate protecting groups . When the protecting group is no longer needed, it can be removed via cleavage, restoring the original amine group . This process can have downstream effects on the overall synthesis pathway, as it allows for selective reactivity of different functional groups .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of this compound would likely be influenced by factors such as its size, polarity, and the presence of the carbamate group .

Result of Action

The result of the action of Ethyl (4-methoxybenzyl)carbamate is the protection of an amine group, allowing for selective reactivity during organic synthesis . This can have a significant impact at the molecular level, enabling the synthesis of complex molecules with multiple functional groups .

Action Environment

The action of Ethyl (4-methoxybenzyl)carbamate can be influenced by various environmental factors. For example, the pH of the reaction environment can affect the formation and cleavage of the carbamate protecting group . Additionally, the presence of other reactive species in the reaction environment can potentially interfere with the action of this compound .

生化分析

Biochemical Properties

Ethyl (4-methoxybenzyl)carbamate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to act as a substrate for certain enzymes, facilitating the study of enzyme kinetics and mechanisms. The compound’s interaction with proteins often involves binding to specific amino acid residues, which can alter the protein’s conformation and activity. Additionally, ethyl (4-methoxybenzyl)carbamate can form complexes with metal ions, influencing various biochemical pathways .

Cellular Effects

Ethyl (4-methoxybenzyl)carbamate has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcription of target genes. Furthermore, ethyl (4-methoxybenzyl)carbamate can impact cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of ethyl (4-methoxybenzyl)carbamate involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. This binding often occurs at the enzyme’s active site, where ethyl (4-methoxybenzyl)carbamate can mimic the enzyme’s natural substrate or act as an allosteric modulator. Additionally, the compound can influence gene expression by binding to transcription factors or other DNA-binding proteins, thereby affecting the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl (4-methoxybenzyl)carbamate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ethyl (4-methoxybenzyl)carbamate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of ethyl (4-methoxybenzyl)carbamate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Studies have shown that high doses of ethyl (4-methoxybenzyl)carbamate can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic pathways. Threshold effects have been observed, where a certain dosage level must be reached before significant changes in cellular function occur .

Metabolic Pathways

Ethyl (4-methoxybenzyl)carbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. For example, ethyl (4-methoxybenzyl)carbamate can influence the biosynthesis of certain metabolites by modulating the activity of enzymes involved in these pathways .

Transport and Distribution

Within cells and tissues, ethyl (4-methoxybenzyl)carbamate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. The transport and distribution of ethyl (4-methoxybenzyl)carbamate are critical for its biological activity, as they determine the compound’s availability to interact with target biomolecules .

Subcellular Localization

The subcellular localization of ethyl (4-methoxybenzyl)carbamate plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity. For instance, ethyl (4-methoxybenzyl)carbamate may be localized to the nucleus, where it can interact with transcription factors and other DNA-binding proteins to regulate gene expression .

属性

IUPAC Name |

ethyl N-[(4-methoxyphenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-3-15-11(13)12-8-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQWOCBABOZJSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-ethoxypropyl)acetamide](/img/structure/B2614011.png)

![3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2614014.png)

![Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-fluorobenzoate](/img/structure/B2614015.png)

![4-chloro-N-({4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2614020.png)

![4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine](/img/structure/B2614028.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]acetamide](/img/structure/B2614029.png)

![(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2614032.png)